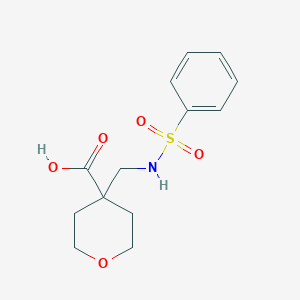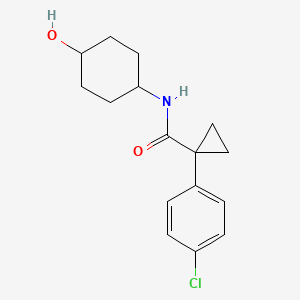![molecular formula C13H16FNO5S B6646922 4-[[(4-Fluorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646922.png)
4-[[(4-Fluorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(4-Fluorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a sulfonylamino group, and an oxane ring, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(4-Fluorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Sulfonyl Chloride: This step involves the reaction of 4-fluoroaniline with chlorosulfonic acid to form 4-fluorophenyl sulfonyl chloride.
Amidation Reaction: The 4-fluorophenyl sulfonyl chloride is then reacted with an appropriate amine to form the sulfonylamino intermediate.
Oxane Ring Formation: The sulfonylamino intermediate undergoes a cyclization reaction with a suitable diol to form the oxane ring.
Carboxylation: Finally, the oxane ring is carboxylated using carbon dioxide under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[[(4-Fluorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-[[(4-Fluorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[[(4-Fluorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the sulfonylamino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Fluorophenyl)methyl]oxane-4-carboxylic acid
- 4-Hydroxy-2-quinolones
Uniqueness
4-[[(4-Fluorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid is unique due to its combination of a fluorophenyl group, a sulfonylamino group, and an oxane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[[(4-fluorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO5S/c14-10-1-3-11(4-2-10)21(18,19)15-9-13(12(16)17)5-7-20-8-6-13/h1-4,15H,5-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUAUTAWEDWIDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[(2-Ethyl-5-methylpyrazole-3-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646850.png)
![4-[[(2,5-Dimethylfuran-3-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646854.png)
![4-[[(4,5-Dimethylthiophene-2-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646859.png)
![4-[(Thiophene-3-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646866.png)
![4-[(Cyclooctanecarbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646882.png)
![4-[(Pyridine-4-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646889.png)
![4-[[(6-Methylpyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646896.png)
![4-[[(4-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646903.png)
![4-[[(3-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646905.png)
![4-[[(4-Methyl-1,3-thiazole-5-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646916.png)

![4-[(Thiophen-2-ylsulfonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646926.png)

![1-[[[(E)-3-(4-ethylphenyl)prop-2-enoyl]amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6646957.png)
